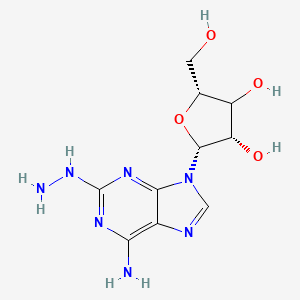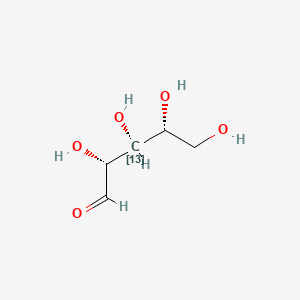
Xylose-3-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylose-3-13C: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The “13C” label indicates that the third carbon atom in the xylose molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific studies, including metabolic flux analysis and tracing biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Xylose-3-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor and perform a series of chemical reactions to introduce the labeled carbon into the desired position in the xylose molecule. The specific reaction conditions, such as temperature, pH, and solvents, depend on the chosen synthetic route.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized protocols to ensure high yield and purity. The process may include steps such as fermentation, extraction, and purification. Advanced techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are often employed to quantify and verify the purity of the final product .
化学反应分析
Types of Reactions: Xylose-3-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Isomerization: Xylose can be isomerized to xylulose, another five-carbon sugar.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Isomerization: Isomerization can be catalyzed by enzymes like xylose isomerase or by acidic conditions.
Major Products:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
科学研究应用
Chemistry: Xylose-3-13C is used in metabolic flux analysis to study the metabolic pathways and fluxes in microorganisms. It helps in understanding the conversion of xylose to other metabolites and the overall carbon flow in the system .
Biology: In biological research, this compound is used to trace the incorporation of xylose into various biomolecules. This is particularly useful in studying the metabolism of xylose in different organisms, including bacteria and yeast .
Medicine: this compound can be used in diagnostic tests to assess the absorption and metabolism of xylose in the human body. It helps in understanding conditions related to malabsorption and other metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It helps in optimizing the fermentation processes and improving the yield of desired products .
作用机制
Xylose-3-13C exerts its effects by participating in the same metabolic pathways as unlabeled xylose. The carbon-13 label allows researchers to track the molecule through various biochemical reactions and pathways. The labeled carbon can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the metabolic fate of xylose .
相似化合物的比较
Xylulose-3-13C: Another labeled pentose sugar used in metabolic studies.
Xylitol-3-13C: A labeled sugar alcohol derived from xylose.
Glucose-13C: A labeled hexose sugar used in similar metabolic studies.
Uniqueness: Xylose-3-13C is unique due to its specific labeling at the third carbon position, which provides detailed information about the metabolic pathways involving xylose. This specificity makes it particularly valuable in studies focused on xylose metabolism and its conversion to other biomolecules .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5+1 |
InChI 键 |
PYMYPHUHKUWMLA-CUMVFIOWSA-N |
手性 SMILES |
C([C@H]([13C@@H]([C@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


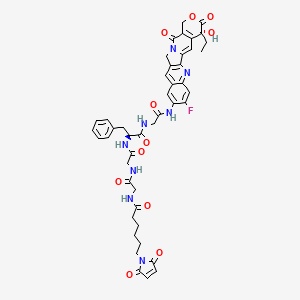
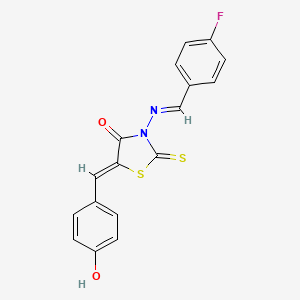
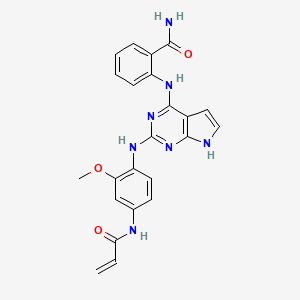
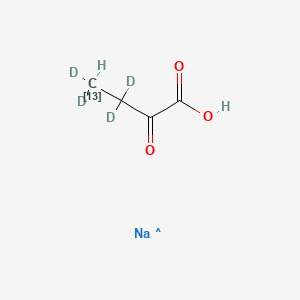
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
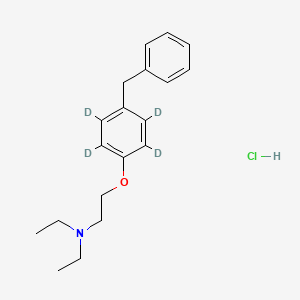
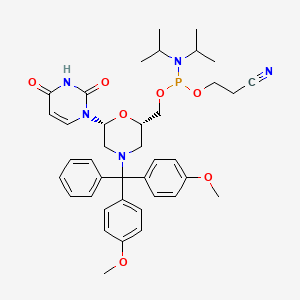
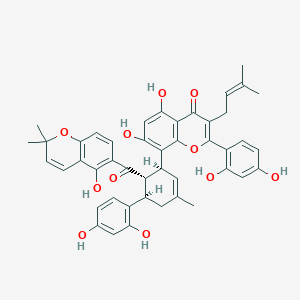
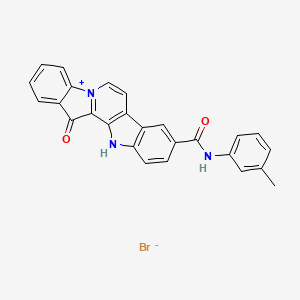
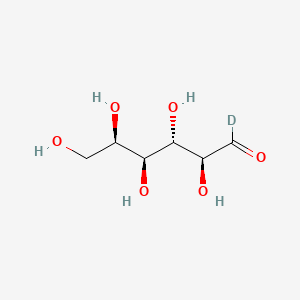
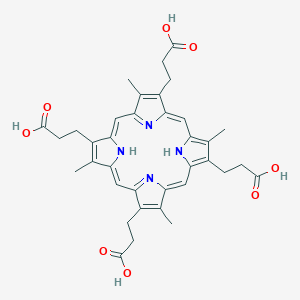
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
